5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid
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Overview
Description
5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid is a chemical compound that is commonly known as Sulbactam. It is a β-lactamase inhibitor that is widely used in the pharmaceutical industry. Sulbactam is used in combination with β-lactam antibiotics to increase their effectiveness against bacterial infections. The purpose of
Mechanism of Action
Sulbactam works by inhibiting the activity of β-lactamase enzymes. These enzymes are produced by some bacteria and are responsible for breaking down β-lactam antibiotics, rendering them ineffective. Sulbactam binds to the active site of β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics. This allows the antibiotics to remain active and kill the bacteria.
Biochemical and Physiological Effects:
Sulbactam has been shown to have minimal side effects when used in combination with β-lactam antibiotics. It is generally well-tolerated by patients and does not cause significant changes in biochemical or physiological parameters. Sulbactam has been shown to have a low potential for toxicity and is considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
Sulbactam is widely used in laboratory experiments due to its ability to inhibit β-lactamase enzymes. It is an effective tool for studying the mechanisms of antibiotic resistance in bacteria. However, Sulbactam has limitations when used in laboratory experiments. It is not effective against all types of bacteria and may not be suitable for studying certain types of antibiotic resistance.
Future Directions
There are several future directions for research on Sulbactam. One area of research is the development of new β-lactamase inhibitors that are more effective against a wider range of bacteria. Another area of research is the use of Sulbactam in combination with other antibiotics to increase their effectiveness against bacterial infections. Additionally, there is a need for more research on the mechanisms of antibiotic resistance in bacteria and the role of β-lactamase inhibitors like Sulbactam in overcoming this resistance.
Conclusion:
In conclusion, Sulbactam is a β-lactamase inhibitor that is widely used in the pharmaceutical industry. It is effective against a wide range of bacteria and is generally well-tolerated by patients. Sulbactam works by inhibiting the activity of β-lactamase enzymes, allowing β-lactam antibiotics to remain active and kill the bacteria. While Sulbactam has limitations when used in laboratory experiments, it is an important tool for studying antibiotic resistance in bacteria. There are several future directions for research on Sulbactam, including the development of new β-lactamase inhibitors and the use of Sulbactam in combination with other antibiotics.
Synthesis Methods
Sulbactam is synthesized by the reaction of 6-aminopenicillanic acid with 2-sulfobenzoic acid anhydride. The reaction takes place in the presence of a catalyst and a solvent. The resulting product is then purified using various techniques, including crystallization, filtration, and chromatography. The purity of the final product is critical for its effectiveness as a β-lactamase inhibitor.
Scientific Research Applications
Sulbactam has been extensively studied for its antibacterial properties and its ability to inhibit β-lactamase enzymes. It is commonly used in combination with β-lactam antibiotics to treat bacterial infections. Sulbactam has been shown to be effective against a wide range of bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
properties
IUPAC Name |
5-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-3-methyl-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S2/c1-10(9-13(19)20)8-12(18)16-4-6-17(7-5-16)24(21,22)14-3-2-11(15)23-14/h2-3,10H,4-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOPYXPNXAVVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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